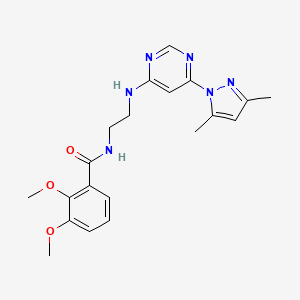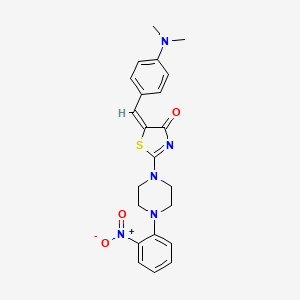![molecular formula C18H19N5O2S B2830420 2-imino-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide CAS No. 683806-61-3](/img/structure/B2830420.png)
2-imino-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-imino-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbothioamide” is a unique chemical with the linear formula C20H23N5O5 . It has a molecular weight of 413.437 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. The compound has a molecular weight of 413.437 , but other properties such as melting point, boiling point, solubility, and stability are not provided.Applications De Recherche Scientifique
Molecular and Electronic Structures
Research on derivatives similar to the specified compound focuses on understanding their molecular and electronic structures. For instance, a study by Shishkin and Antonov (1996) explored the molecular, electronic structure, and conformational flexibility of dihydropyrimidine and dihydrofuro[2,3-d]pyrimidine derivatives. They found that these compounds exhibit a degree of planarity and conformational flexibility, with minor energy increases for transitions to distorted conformations. This insight is crucial for understanding how such structures could interact with biological targets or participate in chemical reactions (Shishkin & Antonov, 1996).
Antiprotozoal Agents
The synthesis and evaluation of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural motifs with the compound , have shown significant antiprotozoal activity. Ismail et al. (2004) described the synthesis of these compounds and their effectiveness against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Synthetic Routes and Chemical Transformations
Kappe and Roschger (1989) investigated the reactions of Biginelli-compounds, which are closely related to the chemical structure of interest. Their work provides insights into the synthetic versatility of pyrimidine derivatives, detailing reactions that lead to various heterocyclic compounds. This research is instrumental in understanding the synthetic pathways that could be applied to or derived from the compound (Kappe & Roschger, 1989).
Novel Synthesis Approaches
Okawa et al. (1997) reported on the one-pot synthesis of novel triazine derivatives from precursors that share structural similarities with the mentioned compound. Their research into sequential aza-Wittig/cycloaddition/ring-transformation reactions offers a template for developing new synthetic methodologies that could be applicable to the synthesis of related compounds (Okawa et al., 1997).
Oxidative C-N Bond Formation
The study by Huo et al. (2016) on the oxidative C-N bond formation leading to complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines demonstrates a critical reaction mechanism that could be relevant for modifying or synthesizing derivatives of the specified compound. Their findings contribute to the broader knowledge of chemical synthesis under mild, metal-free conditions (Huo et al., 2016).
Safety and Hazards
Sigma-Aldrich provides this compound without any representation or warranty whatsoever with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .
Propriétés
IUPAC Name |
6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-10-4-2-6-22-16(10)21-17-13(18(22)24)8-12(15(20)26)14(19)23(17)9-11-5-3-7-25-11/h2,4,6,8,11,19H,3,5,7,9H2,1H3,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBQARAELIIWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2830338.png)
![10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2830339.png)
![N-(4-ethoxyphenyl)-2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2830340.png)
![1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2830341.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2830342.png)

![4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2830349.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B2830350.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2830351.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2830355.png)


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2830360.png)
